![molecular formula C10H15ClN2 B1409295 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride CAS No. 1704096-14-9](/img/structure/B1409295.png)
2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride
Overview
Description
“2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride” is a compound that contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . It also contains a pyrrolidine ring, a five-membered nitrogen heterocycle . This compound is structurally similar to known stimulants .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize numerous 5-aminoaryl pyridines and 5-phenol pyridines .Molecular Structure Analysis
The molecular structure of “2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride” can be analyzed based on its formula, C10H15ClN2 . The compound contains a pyridine ring and a pyrrolidine ring .Chemical Reactions Analysis
The chemical reactivity of “2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride” can be inferred from related compounds. For instance, simple pyrrolidine derivatives have been reacted with cinnamaldehyde to produce tricyclic products .Scientific Research Applications
Neurological Research
2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride has been studied for its potential impact on nicotinic acetylcholine receptors (nAChRs), which are altered in the brains of individuals with autism. This suggests its use in neurological research related to autism and other neurodevelopmental disorders .
Drug Discovery
The pyrrolidine scaffold, which is part of this compound’s structure, is versatile in drug discovery. It has been used to design molecules with potent activity towards specific receptors like RORγt and to avoid undesirable activity against other receptors like pregnane X receptor (PXR) .
Anticonvulsant Activity
Compounds related to 2-Methyl-6-(pyrrolidin-1-yl)pyridine have shown promising anticonvulsant activity, potentially offering new avenues for the treatment of epilepsy and other seizure disorders .
Receptor Antagonism
Derivatives of this compound act as antagonists of various receptors, including the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. This indicates its potential application in managing pain, diabetes, and other metabolic disorders .
Enzyme Inhibition
This compound has been found to inhibit a wide range of enzymes, which could be beneficial in developing treatments for diseases where enzyme regulation is crucial, such as cancer or metabolic disorders .
Antioxidative Properties
The antioxidative properties of compounds similar to 2-Methyl-6-(pyrrolidin-1-yl)pyridine suggest their use in research focused on oxidative stress and related diseases .
Antibacterial Research
Its antibacterial properties have been described, indicating potential applications in the development of new antibiotics or antibacterial agents .
Cell Cycle Research
Effects on cell cycle have been characterized for related compounds, suggesting applications in cancer research where cell cycle manipulation is a key therapeutic strategy .
Future Directions
The future directions for “2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, this compound, with its pyridine and pyrrolidine rings, could be of interest in drug discovery .
Mechanism of Action
Target of Action
The primary target of 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride is the neuronal nicotinic acetylcholine receptor (nAChR) . The α6 and α7 subunit-containing neuronal nAChRs are particularly responsive to this compound . The nAChRs play a crucial role in transmitting signals in the nervous system.
Mode of Action
2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride acts as an agonist at the nAChR . This means it binds to these receptors and activates them, mimicking the action of the natural neurotransmitter, acetylcholine. The activation of these receptors leads to an influx of ions into the neuron, triggering a response.
Biochemical Pathways
The activation of nAChRs by 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride can affect various biochemical pathways. For instance, it can influence the release of other neurotransmitters, modulate synaptic transmission, and affect cellular excitability . The exact downstream effects can vary depending on the specific type of nAChR and its location in the nervous system.
Pharmacokinetics
Similar compounds are known to be well-absorbed and can cross the blood-brain barrier, suggesting good bioavailability .
Result of Action
The activation of nAChRs by 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride can have various effects at the molecular and cellular level. For instance, it can modulate neuronal excitability, influence neurotransmitter release, and affect synaptic plasticity . These changes can ultimately influence neural communication and processing.
Action Environment
The action, efficacy, and stability of 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, the state of the neuron (e.g., resting or firing), and the local ionic environment can all affect the compound’s action . Additionally, factors such as pH and temperature can influence the stability of the compound.
properties
IUPAC Name |
2-methyl-6-pyrrolidin-1-ylpyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-9-5-4-6-10(11-9)12-7-2-3-8-12;/h4-6H,2-3,7-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALLOWAPJBLBJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.